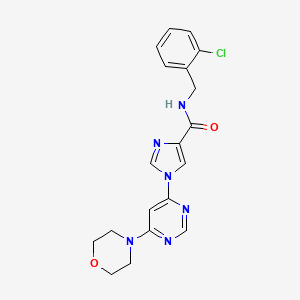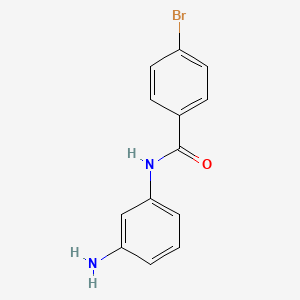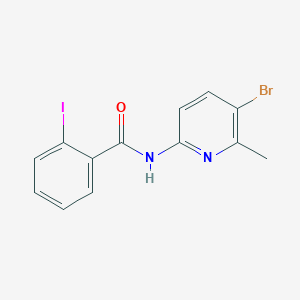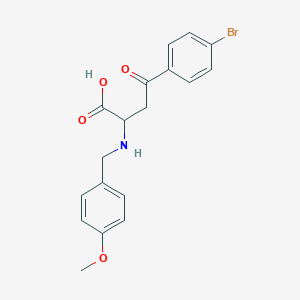
1-(2-(1H-indol-3-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Pathways and Chemical Transformations
The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, due to its complex structure, has been a subject of interest in various synthetic and medicinal chemistry studies. A key focus has been on exploring its synthetic pathways, chemical transformations, and potential applications in various fields.
Synthetic Methodologies and Transformations : The modification of the bischler-napieralski reaction has been utilized to synthesize derivatives of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, demonstrating a pathway that involves the transformation of N-[2-(1H-indol-3-yl)ethyl]alkanamide to urea derivatives (G. Bobowski, 1983). This synthesis pathway highlights the potential for generating a diverse range of compounds from a common precursor, demonstrating the versatility of the indole moiety in chemical syntheses.
Quantum Chemical Investigations : Studies involving DFT and quantum chemical calculations have been conducted on substituted pyrrolidinones to understand their molecular properties. Such studies provide insight into the electronic and structural attributes that could influence the reactivity and potential applications of these compounds (M. Bouklah et al., 2012). This research is crucial for designing molecules with specific properties for targeted applications.
Antitumor Activities and Docking Studies : The antitumor activity of related compounds has been explored through synthesis, characterization, and biological evaluation. For example, a study on 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea revealed its structure and assessed its antitumor potential, providing insights into its mechanism of action via docking studies (Ch Hu et al., 2018). Such investigations highlight the therapeutic potential of these compounds.
Photophysical Properties : The photophysical behavior of novel indole derivatives in different solvents, showcasing reverse solvatochromism, has been examined. This research suggests applications in labeling, bio-analytical sensors, and optoelectronic devices due to their unique photophysical responses (Ebru Bozkurt, Ş. D. Doğan, 2018). Understanding these properties is essential for developing new materials for technological applications.
Antimicrobial Activity : The synthesis and evaluation of derivatives for antimicrobial activity have been explored, identifying compounds with potential applications in combating microbial infections. This underscores the importance of these compounds in the development of new antimicrobial agents (P. V. G. Reddy et al., 2003).
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-6-8-18(9-7-15)26-14-17(12-21(26)27)25-22(28)23-11-10-16-13-24-20-5-3-2-4-19(16)20/h2-9,13,17,24H,10-12,14H2,1H3,(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSHFMKOSUAARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2595772.png)

![3-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2595774.png)

![4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2595777.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2595779.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2595784.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B2595786.png)



![4-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2595790.png)

